Quaternary vs. Secondary α-Carbon Scaffold
The target compound (C₁₂H₂₁NO₃, MW 227.30) possesses a 2-methyl substituent that adds 14.03 Da relative to the closest non-methylated cis comparator, N-Boc-(+/-)-cis-2-formylcyclopentyl-amine (CAS 1335031-83-8; C₁₁H₁₉NO₃, MW 213.27) [1]. This mass difference corresponds to a CH₂ group and reflects the presence of a quaternary α-carbon center in the target compound, whereas the comparator has a secondary α-carbon. The quaternary center prevents α-proton abstraction and the associated epimerization risk. In a structurally analogous system (cis cyclopentyl aldehyde 44, J. Org. Chem. 2003), Swern oxidation of a secondary α-carbon cis-cyclopentane amino alcohol led to approximately 10% epimerization, a pathway that is structurally blocked in the quaternary target compound [2].
| Evidence Dimension | Molecular weight (Da) and α-carbon substitution class |
|---|---|
| Target Compound Data | MW 227.30 Da; C₁₂H₂₁NO₃; quaternary α-carbon (C-2 bearing methyl, BocNH, and ring) |
| Comparator Or Baseline | N-Boc-(+/-)-cis-2-formylcyclopentyl-amine (CAS 1335031-83-8): MW 213.27 Da; C₁₁H₁₉NO₃; secondary α-carbon |
| Quantified Difference | ΔMW = +14.03 Da; quaternary vs. secondary α-carbon |
| Conditions | Calculated from molecular formulae; epimerization reference from J. Org. Chem. 2003, 68, 1207–1215 (Swern oxidation of structurally related cis-cyclopentane amino alcohol) |
Why This Matters
Procurement of the 2-methyl compound eliminates α-epimerization risk during downstream aldehyde transformations (e.g., reductive amination, Grignard addition), which is critical for maintaining stereochemical integrity in multi-step peptide or drug intermediate syntheses.
- [1] Squarix GmbH. Product Datasheet: N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde. MW 227.30 g/mol, C12H21NO3. View Source
- [2] Whisler, M. C.; Beak, P. J. Org. Chem. 2003, 68 (4), 1207–1215. Swern oxidation of cis-substituted N-protected amino alcohol 39 → cis cyclopentyl aldehyde 44 in 86% yield with ~10% epimerization. View Source
